Heptanoato de sodio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

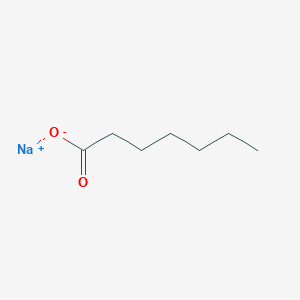

Sodium heptanoate, also known as heptanoic acid sodium salt, is an organic compound with the molecular formula C₇H₁₃NaO₂. It is a sodium salt of heptanoic acid, a seven-carbon chain carboxylic acid. Sodium heptanoate is commonly used as a biochemical reagent and has applications in various fields of scientific research .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Sodium heptanoate is employed in several scientific fields due to its biochemical properties:

Biochemistry and Metabolism

Sodium heptanoate has been studied for its role in metabolic pathways, particularly in the context of energy metabolism. Research indicates that it can influence the flux of metabolic intermediates like propionyl-CoA and acetyl-CoA in cardiac tissue during conditions such as extracorporeal membrane oxygenation (ECMO) .

Neuroscience

In studies involving animal models, sodium heptanoate has been shown to serve as a neural fuel, impacting neurotransmitter levels. It enhances gluconeogenesis and influences glutamine metabolism in the brain, suggesting potential applications in treating metabolic disorders like glucose transporter defects .

Corrosion Inhibition

Sodium heptanoate has demonstrated effectiveness as a corrosion inhibitor for metals, particularly carbon steel. Studies utilizing polarization techniques have shown that it can form a protective film on metal surfaces, enhancing resistance to corrosion under specific conditions .

Surfactants and Emulsifiers

Sodium heptanoate is utilized in the formulation of surfactants and emulsifiers due to its ability to lower surface tension and stabilize emulsions. This property is vital in industries ranging from food processing to cosmetics.

Lubricants

The compound is also used in the production of lubricants, where it contributes to improved performance at varying temperatures . Its unique properties make it suitable for both high-performance industrial lubricants and refrigeration applications.

Case Studies

- Myocardial Energy Metabolism : A study demonstrated that sodium heptanoate increased myocardial citrate concentrations and altered metabolic fluxes during ECMO procedures, highlighting its potential benefits in cardiac energy management .

- Neural Fuel Studies : Research on the metabolism of sodium heptanoate in mouse models indicated significant increases in brain glutamine levels, suggesting its utility as an alternative energy source during glucose deficiency .

- Corrosion Inhibition : Experimental results showed that sodium heptanoate effectively inhibited crevice corrosion on carbon steel surfaces, providing insights into its application as an environmentally friendly corrosion inhibitor .

Mecanismo De Acción

Target of Action

Sodium heptanoate, also known as enanthic acid sodium salt, is an organic sodium salt compound . It is widely used in various industries and laboratories . .

Mode of Action

It is known to be used as a surfactant, emulsifier, lubricant, and preservative . These roles suggest that sodium heptanoate may interact with its targets to alter their properties or behaviors, facilitating various industrial and laboratory processes.

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution.

Result of Action

Its use in various industries and laboratories suggests it may have diverse effects depending on the specific context and application .

Action Environment

The action, efficacy, and stability of sodium heptanoate can be influenced by various environmental factors. For instance, its solubility in water suggests that the presence and composition of aqueous environments could impact its action. Additionally, its use as a corrosion inhibitor indicates that it may interact with metal substrates and corrosive media, suggesting that the chemical environment could also influence its action.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium heptanoate can be synthesized through the neutralization of heptanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, where heptanoic acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The reaction can be represented as follows:

C7H14O2+NaOH→C7H13NaO2+H2O

Industrial Production Methods: In industrial settings, sodium heptanoate is produced by the same neutralization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain a high-purity sodium heptanoate .

Análisis De Reacciones Químicas

Types of Reactions: Sodium heptanoate, being a carboxylate salt, primarily undergoes reactions typical of carboxylic acids and their salts. These include:

Esterification: Reacts with alcohols to form esters.

Reduction: Can be reduced to heptanol using reducing agents like lithium aluminum hydride.

Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Esterification: Requires an alcohol and an acid catalyst (e.g., sulfuric acid) under reflux conditions.

Reduction: Uses lithium aluminum hydride in anhydrous ether.

Substitution: Involves nucleophiles such as alkyl halides under basic conditions.

Major Products Formed:

Esterification: Forms heptanoate esters.

Reduction: Produces heptanol.

Substitution: Results in substituted heptanoates

Comparación Con Compuestos Similares

- Sodium acetate (C₂H₃NaO₂)

- Sodium propionate (C₃H₅NaO₂)

- Sodium butyrate (C₄H₇NaO₂)

Comparison: Sodium heptanoate is unique due to its longer carbon chain compared to other sodium carboxylates like sodium acetate, propionate, and butyrate. This longer chain imparts different physical and chemical properties, such as higher boiling and melting points, and different solubility characteristics. These differences make sodium heptanoate suitable for specific applications where longer chain carboxylates are required .

Propiedades

Número CAS |

10051-45-3 |

|---|---|

Fórmula molecular |

C7H14NaO2 |

Peso molecular |

153.17 g/mol |

Nombre IUPAC |

sodium;heptanoate |

InChI |

InChI=1S/C7H14O2.Na/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3,(H,8,9); |

Clave InChI |

IYPLHUBMNIVACI-UHFFFAOYSA-N |

SMILES |

CCCCCCC(=O)[O-].[Na+] |

SMILES isomérico |

CCCCCCC(=O)[O-].[Na+] |

SMILES canónico |

CCCCCCC(=O)O.[Na] |

Key on ui other cas no. |

10051-45-3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.